molecular formula C13H17NO3 B8617730 Ethyl 2-(6-aminochroman-2-yl)acetate CAS No. 181074-34-0

Ethyl 2-(6-aminochroman-2-yl)acetate

Cat. No. B8617730
Key on ui cas rn: 181074-34-0
M. Wt: 235.28 g/mol
InChI Key: FOBRYDDFZKXCFJ-UHFFFAOYSA-N
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Patent
US06903227B2

Procedure details

Into the ethyl 2-(6-(tert-butyloxycarbonylamino)chroman-2-yl)acetate toluene solution of Example 3 (7 L) was added 1480 g of trifluoroacetic acid. The solution was warmed to 60° C. for 2 h. After distilling-off about 2 L of toluene under reduced pressure (T≦60° C.), the mixture was cooled to room temperature. About 10 L of 10% (w/w) of aqueous sodium bicarbonate was added slowly to the well-stirred mixture until the pH was above 7. The mixture was stirred for 20 min and the aqueous fraction separated. The aqueous fraction was extracted with 3×1 L of toluene. The combined organic fractions were washed with 3 L of brine, dried over 200 g of anhydrous sodium sulfate, and filtered. The volume of solvent was reduced to 6 L by distillation under reduced pressure (T≦60° C.) to provide a toluene solution of ethyl 2-(6-aminochroman-2-yl)acetate.
Name
ethyl 2-(6-(tert-butyloxycarbonylamino)chroman-2-yl)acetate toluene
Quantity
7 L
Type
reactant
Reaction Step One
Quantity
1480 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C(OC([NH:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][CH:25]=1)[O:22][CH:21]([CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH2:20][CH2:19]2)=O)(C)(C)C.FC(F)(F)C(O)=O.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[NH2:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][CH:25]=1)[O:22][CH:21]([CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH2:20][CH2:19]2 |f:0.1,3.4|

Inputs

Step One
Name
ethyl 2-(6-(tert-butyloxycarbonylamino)chroman-2-yl)acetate toluene
Quantity
7 L
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(C)(C)(C)OC(=O)NC=1C=C2CCC(OC2=CC1)CC(=O)OCC
Name
Quantity
1480 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous fraction separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was extracted with 3×1 L of toluene
WASH
Type
WASH
Details
The combined organic fractions were washed with 3 L of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 200 g of anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The volume of solvent was reduced to 6 L by distillation under reduced pressure (T≦60° C.)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C=C2CCC(OC2=CC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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